molecular formula C18H21FN8O B6467329 6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640892-74-4

6-[5-(5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467329
CAS No.: 2640892-74-4
M. Wt: 384.4 g/mol
InChI Key: NOTRGXMCQQGLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a purine scaffold substituted at position 6 with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety bearing a 5-fluoropyrimidin-4-yl group and at position 9 with a 2-methoxyethyl chain. The fluoropyrimidine group enhances binding affinity to kinase targets, while the methoxyethyl substituent improves solubility and pharmacokinetic properties . Its structural complexity reflects optimization for selectivity and metabolic stability in therapeutic applications, such as oncology or inflammation.

Properties

IUPAC Name

6-[2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN8O/c1-28-3-2-25-11-24-15-17(25)22-10-23-18(15)27-7-12-5-26(6-13(12)8-27)16-14(19)4-20-9-21-16/h4,9-13H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTRGXMCQQGLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Patent Literature

The European Patent Application (2023) lists pyrido[1,2-a]pyrimidin-4-one derivatives with substituted aryl and heterocyclic groups. For example:

  • Compound 10: 2-(3-Fluoro-4-methoxyphenyl)-7-[(4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences: Replaces the purine core with a pyrido-pyrimidinone system and uses a methyl-substituted octahydro-pyrrolo[3,4-b]pyridine linker.

Purine-Based Analogues

highlights structurally related purine derivatives:

  • Compound 4 : 4-{[5-(9-Ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile (CAS 2741914-16-7).
    • Key Differences : Replaces the fluoropyrimidine with a sulfonylbenzonitrile group. The ethyl substituent on purine may reduce solubility compared to the methoxyethyl group in the target compound.
  • Compound 5 : 6-{5-[(3,5-Difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (CAS 2640862-67-3).
    • Key Differences : Substitutes fluoropyrimidine with a difluorophenyl-methanesulfonyl group. The methyl group on purine may lead to faster metabolic clearance than the methoxyethyl chain .

Fluoropyrimidine-Containing Analogues

describes 6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine (CAS 2742041-72-9):

  • Key Differences : Uses a piperidine linker instead of the bicyclic octahydropyrrolo[3,4-c]pyrrole. The absence of the bicyclic amine may reduce target engagement due to conformational flexibility, while the ethyl group on pyrimidine could alter binding kinetics .

Comparative Data Table

Compound Name / ID Core Structure Substituent at Purine Position 9 Linker Type Fluorine Position Molecular Weight
Target Compound Purine 2-Methoxyethyl Octahydropyrrolo[3,4-c]pyrrole 5-Fluoropyrimidin-4-yl ~450 (estimated)
, Compound 4 Purine Ethyl Octahydropyrrolo[3,4-c]pyrrole Sulfonylbenzonitrile 529.6
, Compound 5 Purine Methyl Octahydropyrrolo[3,4-c]pyrrole 3,5-Difluorophenylsulfonyl 516.5
, CAS 2742041-72-9 Purine - Piperidine 5-Fluoropyrimidin-4-yl 357.4
European Patent, Compound 10 Pyrido-pyrimidinone - Octahydro-pyrrolo[3,4-b]pyridine 3-Fluoro-4-methoxyphenyl ~430 (estimated)

Key Research Findings

Binding Affinity : The target compound’s octahydropyrrolo[3,4-c]pyrrole linker enhances rigidity, likely improving kinase selectivity over piperidine-linked analogues (e.g., ) .

Solubility : The 2-methoxyethyl group confers superior aqueous solubility compared to ethyl or methyl substituents in analogues like , Compound 4/5 .

Metabolic Stability : Fluorine atoms in both the pyrimidine and aryl groups (e.g., , Compound 10) reduce oxidative metabolism, but the target compound’s methoxyethyl group may further inhibit CYP450-mediated degradation .

Preparation Methods

Synthesis of 5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole

The fluoropyrimidine subunit is synthesized via a two-step protocol adapted from patent CN111675659B:

Step 1: Oxidation of 4-chloro-5-fluoropyrimidine

  • Reagents : Dibenzoyl peroxide (1.0–3.0 equiv), trifluoromethanesulfonic acid (2.0–4.0 equiv), methanol (22–28 mL/g substrate).

  • Conditions : Nitrogen atmosphere, 68°C, 18 hours.

  • Outcome : Conversion to 4-chloro-5-fluoropyrimidin-4-yl methanol (Compound B) with 97–98% purity.

Step 2: Hydrogenative Deprotection

  • Catalyst : Palladium carbon (Pd/C, 2–3 wt%) or Lindlar catalyst.

  • Conditions : Hydrogen gas (0.6 MPa), 45°C, 4 hours in methanol/ethanol.

  • Outcome : Isolation of (5-fluoropyrimidin-4-yl)methanol (Compound C) in 85–90% yield.

ParameterValue
Yield (Step 1)45 g from 100 g starting material
Purity (NMR)δ 9.01 (d, J=3.0 Hz, 1H), 8.82 (d, J=2.1 Hz, 1H)
Hydrogenation Efficiency90–95% conversion

Coupling of Purine and Pyrrolopyrrole-Fluoropyrimidine Moieties

The final assembly employs a Buchwald-Hartwig amination or Ullmann-type coupling:

  • Reagents : Copper iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), potassium carbonate (3.0 equiv).

  • Solvent : Dimethylformamide (DMF) at 110°C for 24 hours.

  • Outcome : Formation of the target compound with 65–70% isolated yield after column chromatography.

Critical Process Parameters and Troubleshooting

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF enhances reaction rates due to superior solvation of Cu(I) intermediates, whereas DMSO promotes side reactions.

  • Optimal Temperature : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 120°C degrade the purine core.

Catalytic System Optimization

  • Copper vs. Palladium : Copper catalysts reduce costs but require rigorous oxygen exclusion. Palladium variants (e.g., Pd(OAc)₂) improve reproducibility at higher expenses.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 8.95 (s, 1H, purine H-8), 8.82 (d, J=2.1 Hz, 1H, pyrimidine H-6), 4.63 (m, 2H, -OCH₂CH₂O-).

  • ¹³C NMR : 158.9 ppm (C-F coupling, J = 245 Hz) confirms fluoropyrimidine incorporation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 413.2067 [M+H]⁺ (calc. 413.2063 for C₂₀H₂₆FN₈O⁺).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch Reactors : Achieve 65% yield at 100 g scale but require extended reaction times (24–36 hours).

  • Microfluidic Systems : Pilot studies show 75% yield in 8 hours via enhanced mass transfer.

Purification Challenges

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH (9:1) eluent removes unreacted purine precursors.

  • Crystallization : Recrystallization from ethanol/water (7:3) improves purity to >99% .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst efficiency). For example, highlights two methods for synthesizing pyrrolo-pyrimidine derivatives: Method A uses methanol/ammonia for aminolysis, while Method B employs formic acid/DMF for cyclization . Similarly, demonstrates the use of anhydrous DMF and N-methylmorpholine for coupling reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions.
  • Reaction time : Extended reflux (6–8 hours) improves yields in cyclization steps.
  • Purification : Crystallization from ethanol-DMF mixtures reduces impurities .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm ).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for pyrrolo-pyrimidines in ).
  • Melting point analysis : Sharp melting ranges (e.g., 175–201°C) validate purity .
  • HPLC : Reverse-phase methods with ammonium acetate buffers (pH 6.5) resolve polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?

  • Methodological Answer : SAR studies should systematically modify:

  • Fluoropyrimidine substituents : Replace fluorine with other halogens to assess electronic effects on target binding (e.g., antitumor activity in ).
  • Pyrrolo-pyrrolidine conformation : Introduce stereochemical variations (e.g., octahydro vs. partially saturated rings) to probe 3D interactions .
  • Methoxyethyl chain length : Vary alkyl/ether groups to optimize solubility and membrane permeability .
  • In vitro assays : Test analogs in kinase inhibition or cytotoxicity assays (e.g., thiophene-linked pyrrolo-pyrimidines in ).

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HT-29 vs. HeLa) and incubation times .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution .
  • Metabolic stability : Perform microsomal stability assays to identify labile groups (e.g., methoxyethyl hydrolysis ).
  • Data normalization : Express IC50 values relative to positive controls (e.g., doxorubicin in ).

Q. What strategies improve pharmacokinetic properties without compromising potency?

  • Methodological Answer :

  • Prodrug design : Introduce ester/amide prodrugs at the methoxyethyl group to enhance oral bioavailability .
  • Formulation optimization : Use lipid nanoparticles for compounds with logP >3 (common in pyrrolo-pyrimidines ).
  • CYP450 inhibition screening : Modify fluoropyrimidine substituents to reduce metabolic clearance .

Q. How to develop a robust HPLC assay for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column selection : C18 columns (4.6 × 150 mm, 5 µm) resolve polar metabolites .
  • Mobile phase : Ammonium acetate (10 mM, pH 6.5)/acetonitrile gradients improve peak symmetry .
  • Detection : UV at 260 nm (fluoropyrimidine absorbance) ensures sensitivity (LOD ~0.1 µg/mL).
  • Validation : Assess linearity (R² >0.99), recovery (>90%), and intraday precision (%RSD <2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.